molecular formula C7H15NO2 B8726494 4-(2-Hydroxy-ethyl)-piperidin-4-ol

4-(2-Hydroxy-ethyl)-piperidin-4-ol

Cat. No. B8726494
M. Wt: 145.20 g/mol
InChI Key: WMMBXMCUCGJIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08168627B2

Procedure details

To a solution of compound 25 (1.32 g, 5.30 mmol) in methanol (10 mL) under argon was added palladium hydroxide (20%) on activated charcoal (132 mg, 10% w/w). The solution was purged three times with hydrogen and stirred under hydrogen atmosphere at 60° C. for 4 hrs. The resulting solution was then filtered on celite plug to give desired compound 26 (790 mg, 94%) which was used as such for the next step.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][CH2:16][OH:17])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.C>CO.[OH-].[Pd+2].[OH-]>[OH:17][CH2:16][CH2:15][C:11]1([OH:14])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)CCO
Name
Quantity
132 mg
Type
reactant
Smiles
C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere at 60° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged three times with hydrogen
FILTRATION
Type
FILTRATION
Details
The resulting solution was then filtered on celite plug

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCC1(CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.